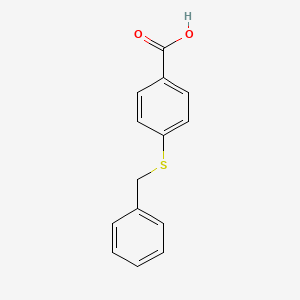

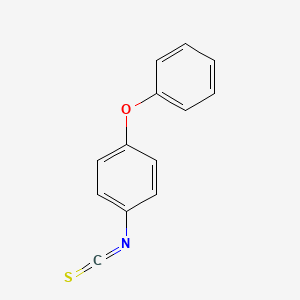

4-(Benzylsulfanyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

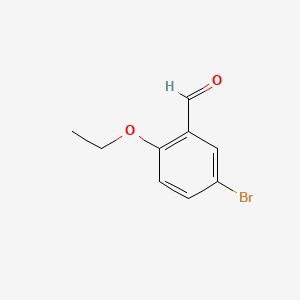

4-(Benzylsulfanyl)benzoic acid, also known as 4-BSB, is an organic compound belonging to the class of phenolic acids and is commonly used as a reagent in organic synthesis. It is a white crystalline solid with a melting point of 157-159 °C and a boiling point of 246-248 °C. 4-BSB can be synthesized through the reaction of benzylsulfanyl chloride with benzene in the presence of a base. This reaction is catalyzed by an acid such as hydrochloric acid, sulfuric acid, or phosphoric acid.

Aplicaciones Científicas De Investigación

Application in Synthesis and Characterization

- 4-(Benzylsulfanyl)benzoic acid derivatives were synthesized using fly-ash:H3PO3 nano catalyst and characterized for their antimicrobial activities, demonstrating significant synthesis potential and biological applications (Dineshkumar & Thirunarayanan, 2019).

Role in Chemical Analysis and Structure Studies

- Studies on compounds like 1-phenyl-2,3-dimethyl-5-oxo-1,2-dihydro-1H-pyrazol-4-ammonium 2[(2-carboxyphenyl) disulfanyl]benzoate, involving this compound, focus on structural characterization using spectroscopic techniques and X-ray analysis, highlighting its importance in molecular structure studies (Fazil et al., 2012).

Photophysical Properties and Coordination Compounds

- Research on lanthanide 4-benzyloxy benzoates, which include derivatives of this compound, explores the influence of substituents on the photophysical properties of coordination compounds, emphasizing its role in developing materials with specific luminescent properties (Sivakumar et al., 2010).

Catalysis and Functionalization

- This compound and its derivatives are explored in the context of Pd(II)-catalyzed meta-C–H functionalizations, indicating its potential in organic synthesis and drug molecule development (Li et al., 2016).

Hydrogen Bonding in Liquid Crystalline Nonsymmetric Dimers

- In the field of liquid crystals, this compound derivatives are part of supramolecular complexes formed by hydrogen bonding, underlining their significance in the development of new liquid crystalline materials (Alaasar & Tschierske, 2019).

Spray-Drying and Microencapsulation

- Benzoic acid, related to this compound, is studied for microencapsulation using spray-drying techniques, which is vital in food preservation and pharmaceutical applications (Marques et al., 2016).

Propiedades

IUPAC Name |

4-benzylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGZCUUCDAVUIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309512 |

Source

|

| Record name | 4-(benzylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22855-95-4 |

Source

|

| Record name | NSC212201 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(benzylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)

![9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1267212.png)